1,2,4-trioxolane core structure and chemical properties
1,2,4-trioxolane core structure and chemical properties
An In-depth Technical Guide to the 1,2,4-Trioxolane Core: Structure, Properties, and Applications
Introduction
The 1,2,4-trioxolane, commonly known as an ozonide, is a five-membered heterocyclic compound featuring a peroxide bond (O-O) within its structure.[1] This core structure is a key intermediate in the ozonolysis of alkenes, a fundamental reaction in organic chemistry where unsaturated bonds are cleaved by ozone.[2][3] While often transient, substituted 1,2,4-trioxolanes can be isolated as relatively stable compounds.[4] Their significance has grown immensely in medicinal chemistry, primarily due to the discovery that the endoperoxide moiety is the key pharmacophore in potent antimalarial drugs, including the natural product artemisinin (B1665778) (which contains a related 1,2,4-trioxane (B1259687) ring) and the synthetic drug arterolane.[5][6][7][8][9]
This guide provides a comprehensive technical overview of the 1,2,4-trioxolane core, detailing its structure, chemical properties, synthesis, and critical role in drug development for an audience of researchers, scientists, and medicinal chemists.
Core Structure and Physicochemical Properties
The 1,2,4-trioxolane ring consists of two carbon atoms and three oxygen atoms, with one of the oxygen-oxygen bonds forming a peroxide bridge.[1] The parent compound, ethylene (B1197577) ozonide (C₂H₄O₃), serves as the fundamental model for this class of molecules.[1] The stability and reactivity of the ring are highly dependent on the nature and steric bulk of its substituents.[10] For instance, sterically shielded trioxolanes, such as those derived from adamantane, exhibit remarkable stability.[10]
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties for the unsubstituted 1,2,4-trioxolane molecule.
| Property | Value | Unit | Source |
| Molecular Formula | C₂H₄O₃ | - | [11][12][13] |
| Molecular Weight | 76.05 | g/mol | [1][11] |
| CAS Number | 289-14-5 | - | [11][12][13] |
| Enthalpy of Vaporization | 34.80 | kJ/mol | [14] |
| Ionization Energy | 10.10 - 10.67 | eV | [14] |
| Octanol/Water Partition Coeff. (logP) | -0.120 | - | [14] |
| Water Solubility (logS) | 0.20 | mol/l | [14] |
| McGowan's Volume | 45.790 | ml/mol | [14] |
| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 68.9 ± 4.0 | J/mol·K | [11] |
Synthesis of the 1,2,4-Trioxolane Core
Several synthetic routes exist for the formation of the 1,2,4-trioxolane ring, each with distinct advantages and applications.
Ozonolysis of Alkenes (Criegee Mechanism)
The most traditional method for forming 1,2,4-trioxolanes is the ozonolysis of alkenes. The reaction proceeds through a mechanism proposed by Rudolf Criegee in 1953.[2] Ozone undergoes a 1,3-dipolar cycloaddition to the alkene double bond to form a highly unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane).[2][3][15] This intermediate rapidly cleaves and rearranges to form a carbonyl oxide (the Criegee intermediate) and a carbonyl compound (an aldehyde or ketone).[2] These two fragments then recombine in a second 1,3-dipolar cycloaddition to yield the more stable secondary ozonide, the 1,2,4-trioxolane.[2][15]
Griesbaum Co-ozonolysis
For the targeted synthesis of tetrasubstituted, stable 1,2,4-trioxolanes, the Griesbaum co-ozonolysis is a powerful alternative to traditional ozonolysis.[16][17] This method avoids the need for preparing often unstable tetrasubstituted alkene precursors.[16] The reaction involves the ozonolysis of an O-methyl oxime in the presence of a carbonyl compound (typically a ketone).[4][16][18] The oxime reacts with ozone to form a carbonyl oxide intermediate, which is then trapped by the ketone via a 1,3-dipolar cycloaddition to selectively form the desired ozonide.[4][16] This method offers high selectivity, operational simplicity, and good yields under mild conditions.[17]
SnCl₄-Catalyzed Synthesis from 1,5-Diketones
A more recent, ozone-free approach involves the synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide, catalyzed by tin(IV) chloride (SnCl₄).[19][20] This method provides a valuable alternative for creating complex bicyclic systems resembling the core of artemisinin.[20] The reaction conditions, including the choice of solvent and the molar ratio of reagents, can be optimized to control the stereoisomeric ratio of the resulting ozonides.[19][20]
Chemical Properties and Reactivity
The defining chemical feature of the 1,2,4-trioxolane ring is its endoperoxide bridge. This moiety is susceptible to reductive cleavage, a property that is central to its biological activity.
Reaction with Ferrous Iron (Fe²⁺)
The antimalarial action of 1,2,4-trioxolanes is predicated on their reaction with ferrous iron (Fe²⁺), which is believed to be present in the form of free heme within the food vacuole of the malaria parasite.[6][21][22][23] This Fenton-like reaction involves a single-electron transfer from Fe²⁺ to the peroxide bond, causing its cleavage.[24][25] This initial step generates an oxygen-centered radical, which rapidly rearranges to produce highly reactive and cytotoxic carbon-centered radicals.[21][23][24]
Applications in Drug Development
The unique reactivity of the 1,2,4-trioxolane core with ferrous iron makes it an exceptionally valuable pharmacophore in drug design, particularly for diseases where iron metabolism is a key feature.
Antimalarial Agents
The success of artemisinin spurred the development of fully synthetic peroxides to overcome issues of cost, availability, and pharmacokinetic limitations.[23] The 1,2,4-trioxolanes have emerged as a leading class of synthetic antimalarials.[7][26]
-
Arterolane (OZ277) : This was the first synthetic peroxide antimalarial, containing a dispiro-1,2,4-trioxolane structure, to be approved for clinical use.[5]
-
Artefenomel (OZ439) : A related analogue with improved pharmacokinetic properties that progressed through human clinical trials.[5][22]
The mechanism of action for these drugs involves selective accumulation in Plasmodium falciparum-infected red blood cells. Inside the parasite's digestive vacuole, the drug is activated by heme-derived Fe²⁺, leading to the generation of carbon-centered radicals.[22][23] These radicals then alkylate multiple parasite proteins and heme, disrupting vital cellular processes and leading to parasite death.[23][27]
Other Therapeutic Areas and Applications
The principle of iron-dependent activation has been extended to other areas:
-
Antileishmanial and Antischistosomal Agents : Synthetic endoperoxides, including 1,2,4-trioxolanes, have shown promising activity against other protozoal infections like leishmaniasis and schistosomiasis.[20][28]
-
Ferrous Iron Probes : The specific reactivity with Fe²⁺ has been harnessed to develop chemical probes and sensors for detecting labile iron pools within cells, which is of great interest in studying iron homeostasis and related diseases.[10]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and study of 1,2,4-trioxolanes. Below are representative protocols based on published literature.
Protocol 1: Griesbaum Co-ozonolysis for 3"-Substituted Trioxolanes[5][29]
This protocol describes a stereocontrolled synthesis useful for preparing antimalarial analogues.
-
Reaction Setup : Dissolve the ketone substrate (e.g., tert-butyldiphenylsilyl ether 10 ) and an oxime (e.g., oxime 11 , 2.5 equivalents) in a suitable solvent such as CCl₄ or CH₂Cl₂/Pentane in a three-neck flask equipped with a gas inlet tube and a drying tube.[28][29]
-
Ozonolysis : Cool the solution to -78 °C using a dry ice/acetone bath.[2][28] Bubble a stream of ozone (O₃) through the stirred solution. Monitor the reaction by TLC or until the solution retains a blue color, indicating the presence of unreacted ozone.[2]
-
Work-up : Purge the solution with nitrogen or argon to remove excess ozone. Concentrate the reaction mixture under reduced pressure.
-
Purification : The crude trioxolane product (e.g., silyl (B83357) ether 12 ) is often used directly in the next step or can be purified by silica (B1680970) gel chromatography.[29] For subsequent reactions, the silyl ether can be deprotected using TBAF in THF to yield the target alcohol.[29]
Protocol 2: SnCl₄-Catalyzed Synthesis of Bridged Trioxolanes[20]
This protocol details an ozone-free method for creating bridged ozonides.
-
Reaction Setup : Dissolve the 1,5-diketone substrate (1.0 equivalent) in dry THF (or another suitable solvent like 1,4-dioxane) in a flask under an inert atmosphere.[20]
-
Reagent Addition : Cool the solution to 0–5 °C. With stirring, add a 5.1 M solution of H₂O₂ in Et₂O (1.5 equivalents) followed by the dropwise addition of SnCl₄ (5.0 equivalents).[20]
-
Reaction : Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 24 hours.[20]
-
Work-up : Quench the reaction by adding CHCl₃ and wash successively with water, a saturated aqueous solution of NaHCO₃, and brine.[20]
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via silica gel chromatography to isolate the stereoisomeric ozonides.[20]
Conclusion and Future Outlook
The 1,2,4-trioxolane core is a privileged scaffold in medicinal chemistry, transitioning from a mere reaction intermediate to the centerpiece of life-saving therapeutics. Its unique iron-activated mechanism provides a powerful strategy for achieving pathogen-specific toxicity, as exemplified by the success of synthetic antimalarials. Future research is likely to focus on expanding the therapeutic applications of trioxolanes to other diseases characterized by dysregulated iron metabolism, such as certain cancers and other parasitic infections. Furthermore, refining synthetic methodologies to allow for greater structural diversity and precise stereochemical control will be crucial for developing next-generation trioxolane-based drugs and chemical probes with enhanced efficacy and tailored physicochemical properties.[17][22]
References
- 1. 1,2,4-Trioxolane | C2H4O3 | CID 78967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 4. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 5. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. 1,2,4-Trioxolane [webbook.nist.gov]
- 12. 1,2,4-Trioxolane [webbook.nist.gov]
- 13. 1,2,4-Trioxolane [webbook.nist.gov]
- 14. chemeo.com [chemeo.com]
- 15. Supplemental Topics [www2.chemistry.msu.edu]
- 16. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Griesbaum Coozonolysis [organic-chemistry.org]
- 19. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni | MDPI [mdpi.com]
- 20. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. media.malariaworld.org [media.malariaworld.org]
- 23. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. malariaworld.org [malariaworld.org]
- 27. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
